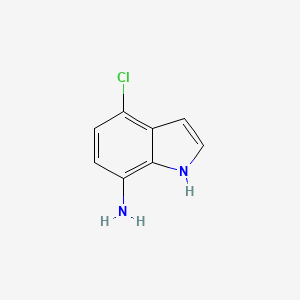

4-Chloro-1H-indol-7-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJZKLZISUPONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477725 | |

| Record name | 7-Amino-4-chloro indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292636-12-5 | |

| Record name | 4-Chloro-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292636-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-chloro indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1h Indol 7 Amine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 4-chloro-1H-indol-7-amine suggests several viable pathways. The primary disconnection strategies involve either the late-stage introduction of the amino group or the construction of the indole (B1671886) ring from appropriately substituted benzene (B151609) derivatives.

Strategies Utilizing 7-Nitroindole (B1294693) Derivatives as Starting Materials

A prominent and effective strategy for the synthesis of this compound involves the chemical reduction of a corresponding 7-nitroindole precursor. This approach is advantageous as the nitro group serves as a reliable precursor to the amine functionality.

The key precursor in this strategy is 4-chloro-7-nitro-1H-indole . The synthesis of this intermediate is a critical step. The final step is the reduction of the nitro group to an amine. A documented method for a similar transformation involves the catalytic hydrogenation of 4-chloro-7-nitroindole. prepchem.com In a typical procedure, the nitro compound is subjected to hydrogenation using a palladium on charcoal catalyst in a basic methanolic solution. prepchem.com The reaction proceeds under a hydrogen atmosphere, leading to the selective reduction of the nitro group to yield the desired 7-aminoindole derivative. prepchem.com

The general reaction is as follows:

Step 1: Synthesis of 4-chloro-7-nitro-1H-indoleThis intermediate can be prepared through various methods, often involving the nitration of a 4-chloroindole (B13527) derivative or by constructing the indole ring from a pre-nitrated and chlorinated benzene precursor.

Step 2: Reduction of 4-chloro-7-nitro-1H-indole

The reduction of the nitro group is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method. prepchem.comcdnsciencepub.com

| Starting Material | Reagents and Conditions | Product |

| 4-chloro-7-nitroindole | H₂, 10% Pd/C, NaOH, Methanol | This compound |

| 3-dimethylaminoethyl-4-nitroindole | Sodium dithionite, NaOH, Ethanol (B145695) | 4-amino-3-dimethylaminoethylindole cdnsciencepub.com |

| 3-ethyl-5-nitroindole | Sodium dithionite | 5-amino-3-ethylindole cdnsciencepub.com |

This table presents examples of nitroindole reductions to the corresponding aminoindoles.

Approaches from Substituted Aniline (B41778) Precursors

An alternative retrosynthetic approach begins with a substituted aniline. Many classical indole syntheses, such as the Fischer, Bartoli, and Leimgruber-Batcho methods, utilize anilines as starting materials. For the synthesis of this compound, this would necessitate starting with a 2,5-disubstituted aniline derivative, where one substituent is chlorine and the other is a protected or masked amino group (like a nitro group).

For instance, a plausible precursor would be 2-chloro-5-nitroaniline . This compound could then undergo a series of reactions to build the pyrrole (B145914) ring of the indole nucleus. The choice of the specific indole synthesis would dictate the other required reagents and intermediates.

Importance of Regioselective Functionalization at C-4 and C-7 Positions

The synthesis of this compound highlights the critical challenge of regioselectivity in indole chemistry. The indole ring has multiple positions available for substitution (C-2, C-3, C-4, C-5, C-6, and C-7). While electrophilic substitution typically occurs at the C-3 position due to the electronic nature of the pyrrole ring, achieving substitution specifically at the C-4 and C-7 positions of the benzene ring portion requires specific strategies. google.com

Directing groups are often employed to control the position of functionalization. For example, protecting the indole nitrogen with a bulky group can influence the regioselectivity of subsequent reactions. The inherent electronic properties of existing substituents also play a crucial role in directing incoming groups to specific positions. The development of transition-metal-catalyzed cross-coupling reactions has also provided powerful tools for the regioselective functionalization of indoles.

Established Synthetic Routes and Reaction Mechanisms

The practical synthesis of this compound is often accomplished through a multi-step sequence that carefully installs the required functional groups in the correct positions.

Multi-Step Synthesis from Ortho-Substituted Anilines

Building the indole scaffold from an ortho-substituted aniline is a fundamental and versatile approach in indole synthesis. google.com This strategy allows for the incorporation of the desired substitution pattern on the benzene ring of the indole from the outset.

Several named reactions are employed to construct the indole ring from aniline derivatives. The choice of method depends on the nature of the substituents and the availability of the starting materials.

Fischer Indole Synthesis : This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize a 4,7-substituted indole, a 2,5-disubstituted phenylhydrazine would be required.

Bartoli Indole Synthesis : This reaction utilizes the addition of a vinyl Grignard reagent to a nitrobenzene (B124822) derivative to form 7-substituted indoles. This method is particularly relevant for the synthesis of 7-substituted indoles.

Leimgruber-Batcho Indole Synthesis : This two-step procedure begins with the formation of an enamine from an o-nitrotoluene, which is then reductively cyclized to form the indole. This method is highly versatile for producing a wide range of substituted indoles.

Palladium-Catalyzed Cyclization : Modern synthetic methods often employ palladium-catalyzed reactions to form the indole ring. These can include intramolecular cyclizations of substituted anilines with alkynes or other coupling partners. researchgate.net

A general representation of an indole synthesis from an o-nitrotoluene (a derivative of an aniline) is the Leimgruber-Batcho synthesis:

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | 2-Nitrotoluene derivative, N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Heating | Enamine |

| 2 | Enamine | Reducing agent (e.g., H₂, Pd/C) | Indole derivative |

This table illustrates the general steps of the Leimgruber-Batcho indole synthesis.

For the specific synthesis of this compound, a suitable starting material for a Leimgruber-Batcho approach would be 2-chloro-5-nitro-toluene. The nitro group would be carried through the synthesis and then reduced to the amine in a final step.

Reduction of Nitro Groups to Amines

A common and effective method for introducing an amine group at the C-7 position of the indole ring is through the reduction of a corresponding 7-nitroindole precursor, such as 4-chloro-7-nitro-1H-indole. sigmaaldrich.com This transformation is a fundamental process in organic synthesis.

Catalytic hydrogenation is a widely employed technique for this reduction. tandfonline.com This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. tandfonline.comnih.gov The reaction is generally carried out in a suitable solvent, like ethanol, at room temperature and under a few atmospheres of hydrogen pressure. tandfonline.com This process is known for its high efficiency and clean conversion, often providing the desired amine in nearly quantitative yields. tandfonline.com The resulting 7-aminoindole derivatives can be sensitive to air oxidation and may require careful handling. tandfonline.com

Alternative reducing agents can also be employed. For instance, reagents like lithium aluminum hydride or other metal hydrides are capable of reducing nitro groups. smolecule.com The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Recent advancements have explored the use of nanoparticle catalysts for the reduction of nitroarenes. For example, phosphine (B1218219) oxide-decorated ruthenium nanoparticles (RuNP@O=PPh2-PEGPIILS) have shown high efficiency in the reduction of nitroarenes to N-arylhydroxylamines, which can be further reduced to the corresponding amines. whiterose.ac.uk While not specifically documented for 4-chloro-7-nitro-1H-indole, these newer catalytic systems offer potential for milder reaction conditions and enhanced selectivity. whiterose.ac.uk

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| **Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | Ethanol, Room Temperature, 3 atm H₂ tandfonline.com | High yield, clean reaction tandfonline.com | Potential for reduction of other functional groups, requires specialized equipment for handling hydrogen gas. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent | Highly reactive, not selective for only the nitro group, requires careful handling. smolecule.com |

| Nanoparticle Catalysts (e.g., RuNPs) | Varies depending on catalyst and substrate | Potentially high selectivity and efficiency under mild conditions whiterose.ac.uk | Catalyst synthesis can be complex, may require optimization for specific substrates. |

Chlorination Strategies for the C-4 Position

Introducing a chlorine atom at the C-4 position of the indole ring requires regioselective methods to overcome the inherent reactivity of other positions, particularly C-3. smolecule.comacs.org

Direct C-H functionalization has emerged as a powerful tool for the regioselective halogenation of indoles. acs.org These methods avoid the need for pre-functionalized substrates and offer a more atom-economical approach.

One strategy involves the use of a transient directing group. For instance, glycine (B1666218) can be used as a transient directing group in a palladium-catalyzed C-4 chlorination of indoles, employing copper(II) chloride (CuCl₂) as the chlorine source. researchgate.net This approach has demonstrated high regioselectivity for the C-4 position. researchgate.net Similarly, a ketone directing group at the C-3 position can facilitate palladium-catalyzed C-4 acylation, indicating the potential for directing other functionalities to this position. rsc.org

Recent research has also focused on electrochemical methods for the direct C-H halogenation of N-heteroarenes, including indoles. researchgate.net These methods can offer a more environmentally friendly alternative to traditional halogenating agents. The use of directing groups is also crucial in transition metal-catalyzed C-H chlorination to achieve high regioselectivity. nih.gov For example, a pyrimidyl group on the indole nitrogen can direct copper-mediated chlorination to the C-2 position, highlighting the importance of the directing group in controlling the site of functionalization. rsc.org

Halogen exchange reactions provide an alternative route to introduce a chlorine atom. This typically involves the conversion of a different halogen, such as bromine or iodine, at the desired position to a chlorine atom. These reactions are often catalyzed by copper(I) salts, such as cuprous chloride (CuCl). researchgate.netkoreascience.kr

The Finkelstein reaction is a classic example of a halogen exchange reaction. While traditionally used for alkyl halides, analogous transformations can be applied to aryl halides under specific conditions. The success of these reactions often depends on the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting halide salts. For aryl halides, transition metal catalysis, often with copper or palladium, is typically required to facilitate the exchange. ucl.ac.uk The selectivity of these reactions can be influenced by the choice of catalyst, solvent, and reaction temperature. researchgate.net For instance, the halogen exchange between (4-chlorophenyl)ethynyl bromide and CuI has been shown to be linearly dependent on the concentrations of both compounds. researchgate.net

Table 2: Chlorination Strategies for the Indole C-4 Position

| Methodology | Key Reagents/Catalysts | Selectivity Control | Key Features |

|---|---|---|---|

| Direct C-H Functionalization | Pd(II) catalysts, transient directing groups (e.g., glycine), CuCl₂ researchgate.net | Directing group coordination to the metal catalyst guides the chlorination to the C-4 position. acs.orgresearchgate.net | Atom-economical, avoids pre-functionalization. acs.org |

| Halogen Exchange | Cu(I) salts (e.g., CuCl) researchgate.net | Based on the relative reactivity of different aryl-halogen bonds and reaction conditions. | Useful for converting more readily available haloindoles to the desired chloro derivative. ucl.ac.uk |

Amination at the C-7 Position

Directly introducing an amino group at the C-7 position of an indole ring presents a significant challenge due to the lower intrinsic reactivity of the benzene portion of the indole nucleus compared to the pyrrole ring. researchgate.net However, several advanced catalytic methods have been developed to achieve this transformation.

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgorganicchemistrytutor.com In the context of synthesizing 7-aminoindoles, this would typically involve a 7-oxoindole or 7-indolecarbaldehyde precursor. The reaction proceeds through the formation of an imine or enamine intermediate by reacting the carbonyl compound with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but will reduce the intermediate imine. masterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. wikipedia.org This approach allows for the formation of primary, secondary, or tertiary amines depending on the amine source used. organicchemistrytutor.com The synthesis of polyhydroxylated indolines has been achieved through a sequence involving an intramolecular reductive amination step. nih.govcanada.ca

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for coupling amines with aryl halides. wikipedia.orglibretexts.org To synthesize this compound via this method, a suitable precursor would be a 4-chloro-7-haloindole (e.g., 4-chloro-7-bromoindole or 4-chloro-7-iodoindole) and an ammonia equivalent or a protected amine.

The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand, such as XPhos, and a base. researchgate.netnih.gov The choice of ligand is crucial for the efficiency and scope of the reaction. wikipedia.org While challenging, the amination of 7-haloindoles has been successfully demonstrated. nih.gov

Recent developments have also explored the use of iron-catalyzed C-7 selective NH₂ amination of indoles. researchgate.netnih.gov This method utilizes a directed homolytic aromatic substitution with an iron-aminyl radical and offers a route using a more earth-abundant metal catalyst. researchgate.netnih.gov Furthermore, ruthenium-catalyzed C-H amidation at the C-7 position of indolines provides another pathway to functionalize this position, which can then be converted to the primary amine. acs.org

Table 3: Methods for C-7 Amination of Indoles

| Methodology | Precursor | Key Reagents/Catalysts | Mechanism |

|---|---|---|---|

| Reductive Amination | 7-Oxoindole or 7-Indolecarbaldehyde | Amine source, reducing agent (e.g., NaBH₃CN) wikipedia.orgmasterorganicchemistry.com | Formation of an imine followed by reduction. wikipedia.org |

| Buchwald-Hartwig Amination | 7-Haloindole | Pd catalyst, phosphine ligand, base wikipedia.orgnih.gov | Palladium-catalyzed cross-coupling. wikipedia.org |

| Iron-Catalyzed C-H Amination | Indole | Iron catalyst, aminating agent researchgate.netnih.gov | Directed homolytic aromatic substitution. researchgate.netnih.gov |

| Ruthenium-Catalyzed C-H Amidation | Indoline | Ru(II) catalyst, amidating agent acs.org | C-H activation followed by amidation. acs.org |

Emerging and Green Synthetic Approaches

In the quest for more sustainable and efficient chemical processes, several innovative methods for the synthesis of this compound and related indole derivatives have been explored. These approaches aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions.

Microwave-Assisted Synthesis (MAS) for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. nih.govresearchgate.netacs.org The application of microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. mdpi.com For instance, in the synthesis of related indole derivatives, microwave heating has been shown to significantly shorten the reaction time for key cyclization steps. acs.orgmdpi.com

A study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives demonstrated that microwave irradiation reduced reaction times from 12 hours (using an oil bath) to just 3 hours, while also increasing the yield. mdpi.com This efficiency is attributed to the direct and uniform heating of the reaction mixture by microwaves. researchgate.net While specific data on the microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of this technology to structurally similar indoles suggests its high potential for enhancing the efficiency of its synthesis. nih.govresearchgate.netnih.gov

| Reaction Step | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAS) |

|---|---|---|

| Reaction Time | 12 hours | 3 hours |

| Yield | 89% | 94% |

Catalytic Methodologies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. beilstein-journals.orglookchem.com These methods are particularly valuable for the synthesis of polysubstituted indoles. lookchem.comacs.orgacs.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for the formation of C-N bonds and has been successfully applied to the synthesis of various amino-indole derivatives. beilstein-journals.orgnih.gov

For instance, the synthesis of 2,5,7-trisubstituted indoles has been achieved through a one-pot Sonogashira cross-coupling followed by a palladium-catalyzed cyclization. lookchem.com Subsequent functionalization at the C7 position, which would lead to a 7-aminoindole derivative, can be carried out using Buchwald-Hartwig C-N bond-forming reactions. lookchem.com The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions, with combinations like Pd(OAc)₂/Xantphos/Cs₂CO₃ being effective for C-N bond formation. beilstein-journals.org

While direct examples for the synthesis of this compound using these specific conditions are not explicitly detailed, the general applicability of palladium-catalyzed amination to halo-7-azaindoles and other related indole precursors strongly supports its potential as a key synthetic strategy. beilstein-journals.orgnih.gov

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling reaction. |

| Ligand | Xantphos, SPhos, DavePhos | Stabilizes the palladium catalyst and influences reactivity and selectivity. |

| Base | Cs₂CO₃, K₂CO₃, LiHDMS | Activates the amine and neutralizes the acid formed during the reaction. |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the application of this compound in research and development. Advanced purification techniques are therefore essential to remove impurities, byproducts, and unreacted starting materials.

Advanced Chromatographic Separations (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds from complex mixtures. ardena.comlcms.cz It is particularly useful for separating structurally similar compounds and for obtaining high-purity materials, from milligrams to kilograms. ardena.com The purification of various indole derivatives, including those synthesized via palladium-catalyzed couplings, often employs preparative HPLC. nih.govgoogle.com In some instances, crude reaction mixtures are directly loaded onto a reversed-phase preparative HPLC system for purification. google.com The choice of mobile phase, such as acetonitrile/water gradients containing additives like ammonium acetate (B1210297), is critical for achieving optimal separation. google.com

Recrystallization and Co-crystallization Strategies

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. google.comgoogle.com The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is crucial and is often determined empirically. For example, a mixture of ethanol and ethyl acetate has been used for the recrystallization of 4-chloro-6,7-dimethoxyquinoline. google.com In some cases, de-colorization with charcoal may be employed prior to recrystallization to remove colored impurities. google.com While specific recrystallization protocols for this compound are not detailed in the provided search results, a patent describes the recrystallization of the related compound 3,4-dichloro-1H-indol-7-amine from a DCM/hexane mixture. google.com

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with the C-3 position being the most reactive site by a significant margin compared to the benzene ring. bhu.ac.injh.edustackexchange.com The reaction proceeds via an addition-elimination mechanism where the intermediate cation formed by attack at C-3 is more stable because it does not disrupt the aromaticity of the fused benzene ring. stackexchange.comimperial.ac.uk

The regiochemical outcome of electrophilic substitution on this compound is complex, governed by the combined directing effects of the substituents on the benzene ring and the inherent reactivity of the indole core.

Amino Group (-NH₂ at C-7): The amino group is a powerful activating group and directs incoming electrophiles to the ortho (C-6) and para (C-5) positions. Due to its strong electron-donating nature through resonance, it significantly enhances the nucleophilicity of the benzene portion of the indole.

Chloro Group (-Cl at C-4): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can stabilize the cationic intermediate, making it an ortho, para-director. libretexts.org It directs incoming electrophiles to the ortho (C-5) and para (C-7) positions.

Indole Nucleus: The pyrrolic part of the indole is inherently more reactive than the benzene part, with the C-3 position being the primary site for electrophilic attack. bhu.ac.inresearchgate.net If the C-3 position is blocked, substitution may occur at C-2. bhu.ac.in

Given the high electron density at the C-3 position, many functionalization reactions target this site. If the C-3 position is already substituted, electrophilic attack can be directed to the C-2 position. bhu.ac.in

Classic indole functionalization reactions are applicable, though the substituent effects must be considered:

Vilsmeier-Haack Reaction: This reaction typically introduces a formyl group at the C-3 position of indoles using phosphoryl chloride and dimethylformamide (DMF).

Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position and is a valuable method for producing intermediates like gramine. bhu.ac.in

Friedel-Crafts Acylation/Alkylation: While direct Friedel-Crafts reactions on indoles can be complex and lead to polymerization, acylation and alkylation at C-3 can be achieved under specific conditions. researchgate.net For instance, acylation can be performed using acid chlorides or anhydrides.

The table below summarizes potential electrophilic substitution reactions on the indole ring.

| Reaction Type | Reagents | Expected Major Product Position |

| Formylation | POCl₃, DMF | C-3 |

| Mannich Reaction | CH₂O, Dimethylamine | C-3 |

| Acylation | Acyl Chloride, Lewis Acid | C-3 |

| Halogenation | N-Bromosuccinimide (NBS) | C-3 |

Reactions Involving the Amine Functional Group

The primary amino group at the C-7 position is a key site for derivatization, allowing for the synthesis of a wide range of analogs through acylation, sulfonylation, alkylation, arylation, and condensation reactions.

The nucleophilic 7-amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying a compound's properties.

Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) in an inert solvent, yields the corresponding N-(4-chloro-1H-indol-7-yl)amides. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base provides N-(4-chloro-1H-indol-7-yl)sulfonamides. ajol.infoijarsct.co.in This is a standard method for introducing the sulfonamide moiety, a common pharmacophore in many therapeutic agents. thieme-connect.com

The table below details representative acylation and sulfonylation reactions.

| Reaction Type | Reagent | Base | Product Class |

| Acylation | Acetyl Chloride | Pyridine | N-acyl-4-chloro-1H-indol-7-amine |

| Acylation | Benzoyl Chloride | Triethylamine | N-benzoyl-4-chloro-1H-indol-7-amine |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-tosyl-4-chloro-1H-indol-7-amine |

| Sulfonylation | Methanesulfonyl Chloride | Triethylamine | N-mesyl-4-chloro-1H-indol-7-amine |

The nitrogen atom of the 7-amino group can be functionalized through the formation of new carbon-nitrogen bonds, leading to secondary and tertiary amines.

N-Alkylation: Direct alkylation can be achieved using alkyl halides. However, this method can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine, is often a more controlled method for producing mono-alkylated amines.

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines. organic-chemistry.orgacs.org This reaction couples the 7-amino group with an aryl halide (e.g., aryl bromide) in the presence of a palladium catalyst, a suitable phosphine ligand (like XantPhos), and a base. researchgate.netchemrxiv.org This method is highly versatile and tolerates a wide range of functional groups on the aryl partner.

The table below illustrates typical N-alkylation and N-arylation reactions.

| Reaction Type | Reagents | Catalyst/Conditions | Product Class |

| N-Alkylation | Benzyl bromide, K₂CO₃ | DMF | N-benzyl-4-chloro-1H-indol-7-amine |

| Reductive Amination | Acetone, NaBH₃CN | Acetic Acid | N-isopropyl-4-chloro-1H-indol-7-amine |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd₂(dba)₃, XantPhos | NaOtBu, Toluene | N-phenyl-4-chloro-1H-indol-7-amine |

The primary amine at C-7 can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.org

A particularly important condensation reaction for indole derivatives is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich ring system to form a tetrahydro-β-carboline. wikipedia.org While the 7-amino group of this compound is not a β-indole-ethylamine itself, derivatization to introduce such a side chain could enable this powerful ring-forming strategy. More directly, simple condensation with various carbonyl compounds provides access to a diverse range of imine derivatives.

The table below shows examples of condensation reactions.

| Reaction Type | Carbonyl Compound | Conditions | Product Class |

| Imine Formation | Benzaldehyde | Mild acid (e.g., AcOH) | N-benzylidene-4-chloro-1H-indol-7-amine |

| Imine Formation | Cyclohexanone | Toluene, Dean-Stark trap | N-(cyclohexylidene)-4-chloro-1H-indol-7-amine |

Transformations of the Chlorine Atom

The chlorine substituent at the C4 position of the indole ring is a key site for synthetic modification. Its reactivity allows for the introduction of diverse functional groups through cross-coupling reactions and nucleophilic aromatic substitution, significantly expanding the chemical space accessible from this starting material.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C4-chloro group of this compound can serve as a handle for such transformations, enabling the introduction of aryl, vinyl, and alkynyl moieties.

Suzuki-Miyaura Coupling: This reaction is a highly versatile method for creating biaryl structures by coupling an organohalide with a boronic acid or ester. The C4-chloro group on the indole can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. researchgate.netacs.org While primary amine groups can sometimes interfere with the catalyst, this can often be overcome by using a protected amine or carefully selecting the reaction conditions. acs.org Microwave-assisted protocols have been shown to significantly shorten reaction times for Suzuki couplings of halogenated heterocycles. lmaleidykla.lt

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-Heterocycles

| Catalyst | Base | Solvent | Temperature | Reactant Type | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 °C | Arylboronic acid | researchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Heteroarylboronic acid | acs.org |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govacs.org This method can be used to install an alkyne group at the C4 position of this compound. Such reactions are pivotal in the synthesis of natural products, drug molecules, and molecular materials. mdpi.com Copper-free conditions have also been developed, which can be advantageous for substrates sensitive to copper salts. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling on Aryl Halides

| Catalyst System | Base | Solvent | Temperature | Reactant Type | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N | THF / DMF | Room Temp - 60 °C | Terminal Alkyne | researchgate.net |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | Terminal Alkyne | nih.gov |

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. semanticscholar.org The C4-chloro group, particularly being on an electron-rich indole system, can be challenging to activate but can undergo Heck coupling under optimized conditions, often requiring higher temperatures or more active catalyst systems. semanticscholar.orgscispace.com Intramolecular Heck reactions are also a powerful strategy for constructing polycyclic indole derivatives. rsc.org

Table 3: General Conditions for Mizoroki-Heck Reaction on Aryl Halides

| Catalyst | Base | Solvent | Temperature | Reactant Type | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DABCO | DMF | 140 °C | Alkene | rsc.org |

| Palladacycle cat. | Cy₂NMe | DMA | 120-140 °C | Styrene, Acrylate | semanticscholar.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies

The reaction can be facilitated by strong nucleophiles or by modifying the electronic properties of the indole ring, for instance, through N-protection or the introduction of other substituents.

Table 4: Potential SNAr Transformations for this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-1H-indol-7-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-1H-indol-7-amine |

| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-1H-indol-7-amine |

Advanced Functionalization Strategies

Beyond transformations of the chlorine atom, advanced synthetic methods offer pathways to modify other positions on the this compound scaffold, enabling precise and often complex molecular editing.

Directed Metalation (DoM) and Subsequent Quenching

Directed ortho Metalation (DoM) is a powerful regioselective functionalization strategy. wikipedia.org It employs a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to a strong organolithium base, directing deprotonation at the adjacent ortho position. baranlab.org For this compound, both the N7-amino group and the N1-pyrrolic nitrogen (typically after protection) can act as DMGs.

N7-Amine as DMG: A protected amino group at C7 could direct lithiation to the C6 position.

N1-Protecting Group as DMG: A suitable protecting group on the indole nitrogen (e.g., carbamate) can direct metalation to the C2 position. acs.org

The resulting aryllithium intermediate is a potent nucleophile that can be trapped (quenched) with a wide variety of electrophiles to install new functional groups with high regioselectivity.

Table 5: Potential DoM Strategies and Electrophilic Quenching

| Directing Group | Position Lithiated | Electrophile (Example) | Product Functional Group | Ref |

|---|---|---|---|---|

| N7-NHP (P=protecting group) | C6 | Dimethylformamide (DMF) | C6-Aldehyde | wikipedia.org |

| N1-CONR₂ | C2 | Iodine (I₂) | C2-Iodo | acs.org |

| N7-NHP | C6 | Trimethylsilyl chloride (TMSCl) | C6-Trimethylsilyl | wikipedia.org |

C-H Activation and Late-Stage Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient method for modifying complex molecules, avoiding the need for pre-functionalized substrates. researchgate.net This strategy is particularly valuable for late-stage functionalization (LSF) in drug discovery, allowing for the rapid generation of analogues with improved properties. nih.govacs.org

For the indole scaffold, transition-metal-catalyzed C-H functionalization can be directed to various positions of the benzene ring (C4-C7). researchgate.net Using specific directing groups and catalysts (e.g., Pd, Ru, Rh, Ir), it is possible to selectively introduce new bonds at positions that are otherwise difficult to access. For this compound, C-H activation could potentially be targeted to the C2, C5, or C6 positions. For instance, ruthenium(II) catalysis has been used for the C7-amidation of indoles using dioxazolones as the directing group and amide source. researchgate.net

Table 6: Examples of C-H Activation on the Indole Nucleus

| Position | Reaction Type | Catalyst | Reagent | Ref |

|---|---|---|---|---|

| C7 | Amidation | Ru(II) | Dioxazolone | researchgate.net |

| C2 | Thiolation | Ir(III) | Disulfide | researchgate.net |

| C6 | Coupling | Rh(II) | Diazo compound | researchgate.net |

Photochemical and Electrochemical Transformations

Modern synthetic chemistry increasingly utilizes light and electricity to drive chemical reactions, often providing unique reactivity and milder conditions compared to traditional thermal methods.

Photochemical Transformations: Photoredox catalysis, typically using visible light, can generate radical intermediates under exceptionally mild conditions. nih.gov For indoles, this can lead to dearomatization reactions, radical-radical couplings, or C-H functionalizations. nih.govresearchgate.net For example, photo-induced reactions can facilitate the amination of aromatic C-H bonds or the cyclization of N-chloroamines to form new heterocyclic rings. whiterose.ac.uk Such methods could potentially be applied to this compound to achieve transformations not possible through other means, such as selective alkylation or annulation. rsc.org

Electrochemical Transformations: Electrosynthesis offers a reagent-free method to perform redox reactions by directly using electrons as a "traceless" oxidant or reductant. acs.org Anodic oxidation of indoles can generate radical cations, which are versatile intermediates for a range of transformations, including cycloadditions and C-H functionalization. beilstein-journals.orgresearchgate.net This approach allows for the construction of complex molecular architectures, such as the synthesis of 1,3,4-oxadiazole-2-amines from indole substrates under mild, green conditions. researchgate.net Electrochemical methods could be employed for the oxidative annulation or amination of the this compound core. acs.orgbeilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1h Indol 7 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like 4-Chloro-1H-indol-7-amine, a suite of advanced NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine its three-dimensional structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for deciphering complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of the protons on the indole (B1671886) ring system. For instance, it would show correlations between adjacent protons on the benzene (B151609) and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique would allow for the direct assignment of each protonated carbon atom by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, irrespective of their bonding connectivity. This is particularly useful for establishing stereochemistry and conformation. In the context of this compound and its derivatives, NOESY could reveal through-space interactions between protons on the indole ring and any substituents, providing insights into their relative orientation.

While specific 2D NMR data for this compound is not available, the table below illustrates the type of correlations that would be expected.

| Technique | Correlated Nuclei | Information Provided for this compound |

| COSY | ¹H - ¹H | Connectivity of protons on the aromatic and pyrrole rings. |

| HSQC | ¹H - ¹³C (one bond) | Direct correlation of protons to their attached carbons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across the entire molecule, including quaternary carbons. |

| NOESY | ¹H - ¹H (through space) | Spatial relationships between protons, confirming substituent positions. |

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of molecules in the solid phase. It is particularly valuable for characterizing different crystalline forms, or polymorphs, of a compound, which can have different physical properties. While no solid-state NMR studies have been published for this compound, this technique could be used to investigate its crystal packing and identify any polymorphic variations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₇ClN₂), HRMS would be able to confirm this chemical formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic pattern of smaller ions. The fragmentation pattern provides detailed structural information that can be used to confirm the identity of the compound. For this compound, MS/MS could be used to verify the positions of the chloro and amino substituents on the indole ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies that correspond to different functional groups. For this compound, characteristic IR bands would be expected for the N-H stretches of the amine and indole groups, as well as C-H, C=C, and C-N stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary for the complete assignment of the IR and Raman spectra of this compound. While a comprehensive study on the vibrational spectra of the closely related 4-chloro-7-azaindole-3-carbaldehyde has been published, specific experimental IR and Raman data for this compound are not available.

Below is a table of expected vibrational frequencies for key functional groups in this compound, based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| N-H (indole) | Stretch | ~3400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Identification of Key Functional Group Vibrations

The vibrational spectrum of this compound is expected to be rich and complex, dominated by vibrations from the indole ring, the primary amine group, and the carbon-chlorine bond. The characteristic frequencies for these groups can be predicted with high confidence by comparing them to analogous compounds. globalresearchonline.netorientjchem.orgmaterialsciencejournal.org

Key functional groups and their expected vibrational frequencies include:

N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The indole N-H stretch typically appears as a sharp band in the 3400-3500 cm⁻¹ region. The 7-amino group, being a primary amine, should exhibit two bands corresponding to asymmetric and symmetric stretching, typically found between 3300 and 3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, generally in the 3050-3150 cm⁻¹ range.

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic indole ring system gives rise to a series of bands, typically between 1450 and 1620 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹. The indole N-H bending mode is often observed in the 1500-1550 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C7-NH₂ bond is expected in the 1250-1340 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is highly dependent on its environment but for chloro-substituted aromatic rings, it is generally observed as a strong band in the 600-850 cm⁻¹ region. orientjchem.org

Table 1: Predicted Key Functional Group Vibrations for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 |

| Amine N-H | Asymmetric Stretching | 3400 - 3500 |

| Amine N-H | Symmetric Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Amine N-H | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C=C | Ring Stretching | 1450 - 1620 |

| C-N | Stretching | 1250 - 1340 |

Conformational Analysis through Vibrational Modes

Vibrational spectroscopy is a powerful tool for conformational analysis, as the exact frequencies of vibrational modes can be sensitive to the molecule's three-dimensional structure. libretexts.org For this compound, while the indole ring is planar and rigid, the orientation of the 7-amino group can be a source of conformational interest.

The N-H stretching and bending frequencies of the amino group are particularly sensitive to their local electronic and steric environment. The formation of intra- or intermolecular hydrogen bonds can cause significant shifts in these frequencies, typically lowering the stretching frequency and raising the bending frequency. By analyzing the spectra, potentially in different phases (solid, solution) or at varying temperatures, one could infer the predominant conformation and the nature of hydrogen bonding interactions. For instance, a broad N-H stretching band at a lower wavenumber would suggest strong hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. xtalpi.com Although a crystal structure for this compound has not been reported in publicly accessible databases, its expected structural features can be reliably predicted based on the extensive crystallographic data available for other substituted indoles. rsc.orgnih.govmdpi.com

Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound would feature a planar bicyclic indole core. The bond lengths and angles within this core are well-established and would show little deviation from those of other indole derivatives. The C-Cl and C-N bond lengths can also be estimated with high accuracy.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Length | C7-N (amine) | ~1.38 Å |

| Bond Length | N1-C2 (indole) | ~1.37 Å |

| Bond Length | C8-C9 (indole fusion) | ~1.40 Å |

| Bond Angle | C3-C4-Cl | ~119° |

| Bond Angle | C6-C7-N (amine) | ~121° |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of strong hydrogen bonds and weaker interactions. mdpi.com The presence of both hydrogen bond donors (indole N-H and amine N-H₂) and acceptors (the nitrogen of the amine group and the π-electron system of the indole ring) suggests a robust hydrogen-bonding network.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-system. The indole ring is a well-characterized chromophore. chemrxiv.orgacs.org

π-π Transitions and Influence of Substituents*

The UV spectrum of unsubstituted indole in a non-polar solvent typically shows two main absorption bands corresponding to π-π* transitions, around 260-290 nm. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The positions of these bands are highly sensitive to the nature and position of substituents on the indole ring. chemrxiv.orgrsc.orgnih.gov

In this compound, two substituents modulate the electronic properties of the indole chromophore:

7-Amino group (-NH₂): This is a strong electron-donating group (auxochrome) that increases the electron density of the π-system, particularly of the Highest Occupied Molecular Orbital (HOMO). This effect typically leads to a significant bathochromic (red) shift, moving the absorption to longer wavelengths.

4-Chloro group (-Cl): This group has a dual effect: it is electron-withdrawing via induction (-I effect) but can donate electron density through resonance (+M effect). Its position at C4 is known to have a pronounced effect on the electronic transition dipole moments of the indole chromophore. nih.gov

The combined effect of a strong electron-donating group at C7 and a halogen at C4 is expected to cause a substantial bathochromic shift in the absorption maxima compared to unsubstituted indole. rsc.org The absorption spectrum would likely extend into the near-UV or even the visible region, a direct consequence of the decreased HOMO-LUMO energy gap caused by the substituents.

Table 3: Comparison of UV-Vis Absorption Maxima (λₘₐₓ)

| Compound | Substituents | Typical λₘₐₓ (in non-polar solvent) | Expected λₘₐₓ for this compound |

|---|---|---|---|

| 1H-Indole | None | ~280-290 nm | - |

Solvatochromic Effects on Electronic Spectra

The study of solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents, provides valuable insights into the electronic structure and photophysical properties of a molecule. For indole derivatives, including this compound, the electronic absorption and emission spectra are known to be particularly sensitive to the polarity of the solvent. researchgate.netresearchgate.net This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation, leading to differential stabilization of the ground and excited states by the surrounding solvent molecules.

Generally, for indole derivatives, an increase in solvent polarity leads to a stabilization of the more polar excited state to a greater extent than the ground state. nih.gov This differential stabilization typically results in a bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is often less sensitive to solvent polarity, but shifts can still be observed. researchgate.net

The magnitude of the solvatochromic shift is dependent on the change in the dipole moment between the ground and the excited state. For many indole derivatives, a substantial increase in the dipole moment upon excitation has been reported. researchgate.netnih.gov This change signifies a more pronounced charge separation in the excited state. In the case of this compound, the push-pull nature of the substituents (amino group as the donor and the chloro-substituted indole nucleus as the acceptor) would likely lead to a large excited-state dipole moment and, consequently, a pronounced positive solvatochromism in its fluorescence spectrum.

To illustrate the expected trends, a hypothetical data table is presented below, based on the typical behavior of amino- and chloro-substituted indoles in solvents of varying polarity. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity function, which takes into account the dielectric constant and refractive index of the solvent.

Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| n-Hexane | 1.88 | 1.375 | ~300 | ~350 | ~4762 |

| Dichloromethane | 8.93 | 1.424 | ~305 | ~370 | ~5435 |

| Acetonitrile | 37.5 | 1.344 | ~310 | ~390 | ~6410 |

| Ethanol (B145695) | 24.5 | 1.361 | ~312 | ~400 | ~6849 |

| Water | 80.1 | 1.333 | ~315 | ~420 | ~7892 |

Note: The values presented in this table are hypothetical and are intended to illustrate the expected solvatochromic trends for this compound based on the behavior of similar indole derivatives. Actual experimental values may differ.

The expected trend shows a progressive red shift in both the absorption and, more significantly, the emission maxima as the solvent polarity increases. This is accompanied by an increase in the Stokes shift, indicating a greater degree of solvent relaxation around the more polar excited state.

Further research involving the systematic study of the photophysical properties of this compound and its derivatives in a range of solvents is necessary to experimentally validate these expected solvatochromic effects and to quantify the change in dipole moment upon excitation. Such studies would provide a deeper understanding of the electronic structure of this class of compounds and their potential applications in areas such as fluorescent probes and materials science.

Absence of Published Computational Studies on this compound Prevents In-Depth Theoretical Analysis

A thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the broad application of computational chemistry in characterizing novel molecules, specific research detailing the quantum chemical calculations, molecular dynamics, and other theoretical studies for this particular indolamine derivative appears to be unavailable in published scientific databases.

Computational chemistry provides critical insights into the fundamental properties of molecules, predicting their structure, reactivity, and spectroscopic characteristics. Methodologies such as Density Functional Theory (DFT) are routinely employed for geometry optimization and understanding the electronic structure of compounds. Furthermore, advanced techniques like Ab Initio methods offer high-accuracy predictions of molecular properties, while Time-Dependent DFT (TD-DFT) is instrumental in simulating electronic excitations and UV-Vis spectra.

In addition to these quantum mechanical approaches, Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape, flexibility, and behavior of molecules in solution. These simulations can elucidate the influence of solvents on a compound's structure and dynamics, providing a more realistic model of its behavior in a chemical or biological environment.

However, for this compound, specific data derived from these computational methods—such as optimized bond lengths and angles, electronic orbital energies, calculated UV-Vis absorption maxima, or conformational analysis—are not present in the accessible scientific literature. Consequently, a detailed and scientifically accurate article focusing solely on the computational and theoretical studies of this compound, complete with data tables and in-depth research findings as requested, cannot be generated at this time.

Computational Chemistry and Theoretical Studies of 4 Chloro 1h Indol 7 Amine

Prediction of Spectroscopic Parameters

Computational methods provide a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For 4-Chloro-1H-indol-7-amine, density functional theory (DFT) calculations are commonly employed to predict its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

NMR Chemical Shift Predictions

Interactive Table: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: As specific literature data is unavailable, this table is a representative example of how such data would be presented.)

| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |

| 1 | H | Data not available |

| 2 | H | Data not available |

| ... | ... | Data not available |

| C1 | C | Data not available |

| C2 | C | Data not available |

| ... | ... | Data not available |

Vibrational Frequencies and Intensities

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration and their corresponding intensities. Such studies for substituted indoles are typically performed using DFT methods. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. A detailed computational study on this compound would provide a list of calculated vibrational frequencies and their assignments to specific molecular motions, such as N-H stretching, C-H stretching, and ring vibrations.

Interactive Table: Predicted Vibrational Frequencies and Intensities for this compound (Note: As specific literature data is unavailable, this table is a representative example of how such data would be presented.)

| Frequency (cm-1) | Intensity | Vibrational Assignment |

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | C-H aromatic stretch |

| Data not available | Data not available | C=C aromatic stretch |

| Data not available | Data not available | C-N stretch |

| Data not available | Data not available | C-Cl stretch |

Reactivity and Reaction Mechanism Studies

Computational chemistry is instrumental in exploring the reactivity of molecules and the mechanisms of chemical reactions. For this compound, theoretical studies can identify the most likely sites for electrophilic and nucleophilic attack and can model the energy profiles of potential reactions.

Transition State Characterization and Energy Barriers

The study of reaction mechanisms involves the identification of transition states and the calculation of activation energy barriers. A transition state is a high-energy, unstable configuration of atoms that must be passed through for a reaction to occur. While no specific studies on the transition state characterization for reactions involving this compound have been published, a typical computational approach would involve locating the transition state structure on the potential energy surface and confirming it by the presence of a single imaginary frequency in the vibrational analysis. The energy difference between the reactants and the transition state would provide the activation energy, a key indicator of reaction kinetics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.

Interactive Table: FMO Analysis of this compound (Note: As specific literature data is unavailable, this table is a representative example of how such data would be presented.)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Conceptual DFT Descriptors (e.g., Fukui functions)

Interactive Table: Conceptual DFT Descriptors for this compound (Note: As specific literature data is unavailable, this table is a representative example of how such data would be presented.)

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Hardness (η) | Data not available |

| Electrophilicity (ω) | Data not available |

Information on "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific, publicly available information regarding the chemical compound “this compound” that aligns with the detailed outline provided. The search results consistently refer to structurally different, albeit related, compounds, and no data was found for the requested applications of the specified molecule.

The primary challenge is a case of mistaken identity in the available literature. Numerous prominent search results, including patents and synthesis papers, discuss "7-Bromo-4-chloro-1H-indazol-3-amine." While the name bears some resemblance, this compound features an indazole core structure, which is fundamentally different from the indole (B1671886) scaffold requested. This indazole derivative is noted as a key intermediate in the synthesis of complex pharmaceutical compounds. However, this information is not applicable to this compound.

Furthermore, searches for applications in advanced materials science, such as integration into polymer architectures or the development of optoelectronic materials, yielded no results for this compound. These are highly specialized areas of research, and it appears that this specific compound has not been reported in the literature for these purposes.

Similarly, while the general class of indole derivatives is widely studied in pharmaceutical development, no specific documentation was found detailing the role of this compound as an advanced pharmaceutical intermediate for creating biologically active molecules or other heterocyclic scaffolds.

Due to the strict requirement to focus solely on "this compound" and the complete absence of specific data for this compound in the provided search results, it is not possible to generate the requested article. To do so would require substituting information from different molecules, which would be scientifically inaccurate and violate the explicit instructions of the request.

Applications and Advanced Research Potential of 4 Chloro 1h Indol 7 Amine

Advanced Pharmaceutical Intermediate Development (Excluding Specific Therapeutic Areas)

Scaffold for Rational Drug Design

The indole (B1671886) scaffold is a cornerstone in the development of new therapeutic agents due to its ability to mimic the structure of tryptophan and to form crucial hydrogen bonds and hydrophobic interactions with a wide range of biological targets. nih.govnih.gov While 4-Chloro-1H-indol-7-amine itself is not yet widely documented as a core scaffold in approved drugs, its structural motifs are present in potent biologically active molecules. For instance, the 4-amino-7-chloro substitution pattern on the related quinoline (B57606) core is a key pharmacophore for certain antimalarial drugs and has been identified as a promising scaffold for developing novel neuroprotective therapeutics. nih.gov

The presence of both a hydrogen bond donor (the 7-amino group) and a lipophilic, electron-withdrawing chloro group (at C4) on the indole ring allows for tailored interactions within protein binding sites. This dual functionality is particularly relevant in the design of kinase inhibitors, where specific interactions with the ATP-binding pocket are essential for potency and selectivity. Research on similar heterocyclic systems, such as indazoles, has shown that chloro and amino-substituted cores can serve as potent inhibitors of protein kinases like Akt, which are critical targets in oncology. nih.gov Therefore, this compound represents a promising starting point for the rational design of new inhibitors targeting various enzyme families.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.gov FBDD utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. mdpi.com These fragments typically have higher hit rates and can be more efficiently optimized into potent drug candidates. nih.gov

The this compound molecule possesses ideal characteristics for an FBDD fragment. Its molecular weight is low, and it contains key functional groups—an aromatic system, a hydrogen-bond-donating NH group in the pyrrole (B145914) ring, a hydrogen-bond-donating amino group at C7, and a halogen atom for specific interactions—that can effectively explore binding pockets.

The utility of the indole core in FBDD has been successfully demonstrated. In one notable example, an NMR-based screen of a fragment library identified a tricyclic indole carboxylic acid as a starting point for developing highly potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an important anti-apoptotic protein and cancer target. nih.gov This success underscores the potential of indole-based fragments like this compound to serve as valuable starting points for discovering novel therapeutics against previously "undruggable" targets. nih.govnih.gov

Future Directions in Chemical Research

The synthesis and functionalization of specifically substituted indoles like this compound remain an active area of chemical research. Future progress is anticipated in the development of more efficient and selective synthetic methodologies, driven by novel catalysis and the integration of advanced computational tools.

Development of Novel Catalytic Systems for Synthesis

The site-selective functionalization of the indole's benzene (B151609) ring (positions C4 to C7) is significantly more challenging than modifications at the more reactive C2 and C3 positions. acs.orgrsc.org Overcoming this challenge is crucial for synthesizing complex indole derivatives. Recent research has focused on transition-metal-catalyzed C-H functionalization, which offers a more atom-economical approach than traditional cross-coupling methods. acs.orgnih.gov

A key strategy involves the use of directing groups attached to the indole nitrogen. These groups position a metal catalyst in proximity to a specific C-H bond, enabling selective activation and functionalization. For instance, palladium and copper catalysts have been successfully employed for the C7 arylation of indoles using specific phosphine-based directing groups. acs.orgnih.govresearchgate.net The development of new, more efficient, and easily removable directing groups, along with novel catalyst systems that operate under milder conditions, remains a primary goal.

| Target Position | Catalyst | Directing Group (DG) | Reaction Type | Reference |

|---|---|---|---|---|

| C7 | Palladium (Pd) | N-P(O)tBu₂ | Arylation | acs.orgnih.gov |

| C6 | Copper (Cu) | N-P(O)tBu₂ | Arylation | acs.orgnih.gov |

| C4 | Palladium (Pd) | C3-Pivaloyl | Arylation | acs.orgnih.gov |

| C7 | N/A (Metal-Free) | N1-Pivaloyl | Borylation | nih.govacs.org |

Exploration of New Reaction Pathways

Beyond improving existing catalytic systems, a significant future direction is the discovery of entirely new reaction pathways for synthesizing and modifying 4,7-disubstituted indoles. A major advance in this area is the move toward transition-metal-free reactions, which are highly desirable for pharmaceutical synthesis to avoid toxic metal contamination. acs.orgnih.gov

One innovative pathway that has been uncovered is the chelation-assisted C-H borylation of the indole core using simple reagents like boron tribromide (BBr₃). nih.govacs.org By using a directing group, a boron species can be selectively installed at the C4 or C7 position. This borylated intermediate can then undergo a wide range of subsequent transformations, effectively serving as a versatile handle for introducing diverse functional groups. This metal-free approach for functionalizing the less reactive positions of the indole ring represents a significant step forward and opens new avenues for creating molecular diversity. nih.govacs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

These systems employ retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. nih.goviscientific.org For a specific target like this compound, an AI model could predict the optimal sequence of reactions, catalysts, and conditions to achieve the desired 4,7-substitution pattern with high yield and selectivity. Furthermore, forward-reaction prediction models can validate the feasibility of proposed synthetic steps, reducing failures in the lab. nih.govacs.org As these AI tools become more sophisticated, their integration into the workflow of chemical research will undoubtedly accelerate the discovery and development of new indole-based compounds and their applications.

Conclusion

Summary of Current Research Status of 4-Chloro-1H-indol-7-amine

The current body of publicly accessible scientific literature lacks specific, in-depth studies focused exclusively on this compound. Its existence is primarily inferred from the availability of its nitro precursor, 4-chloro-7-nitro-1H-indole. The synthesis of this compound can be reasonably predicted to proceed via the reduction of this nitro-indole, a standard and well-understood chemical transformation. Its chemical properties and reactivity are extrapolated from the known chemistry of indoles and aromatic amines.

Prospective Research Avenues and Challenges

Future research on this compound should initially focus on the development and optimization of a reliable synthetic route and the full characterization of the compound using modern analytical techniques. A significant challenge will be to explore its reactivity, particularly the regioselectivity of electrophilic substitution on the indole (B1671886) ring, which is influenced by both the chloro and amino substituents. A key research avenue would be to utilize this compound as a scaffold to generate a library of derivatives through reactions at the amino group and the indole nitrogen.

Broader Impact on Indole Chemistry and Drug Discovery

The exploration of this compound and its derivatives could have a notable impact on the fields of indole chemistry and drug discovery. The unique substitution pattern of this molecule offers a distinct starting point for the synthesis of novel and potentially bioactive compounds. As a versatile building block, it could enable the creation of complex molecular architectures that are not easily accessible through other synthetic routes. The potential for discovering new therapeutic agents with unique mechanisms of action, inspired by the diverse biological roles of other indole derivatives, underscores the importance of investigating this and similar under-explored chemical entities.

常见问题

Q. What are the common synthetic routes for preparing 4-Chloro-1H-indol-7-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a similar chloro-indole derivative was synthesized using Fe(acac)₃ as a catalyst under reflux conditions in ethanol, yielding 75–85% . Optimization strategies include adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (5–10 mol%). Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for isolating the amine product .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from structural analogs?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Aromatic protons appear as doublets in δ 6.8–7.5 ppm, with the NH₂ group resonating as a broad singlet near δ 5.2 ppm. The chlorine substituent deshields adjacent protons, causing splitting patterns distinct from non-chlorinated analogs .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) are diagnostic.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., ~166.5 g/mol for C₈H₆ClN₂) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as kinase inhibitors and antimicrobial agents. For instance, indolmycin analogs derived from chloro-indole scaffolds exhibit ATP-competitive inhibition (e.g., Flt3 inhibitors with IC₅₀ values < 100 nM) . Researchers should conduct SAR studies by modifying the indole ring’s substituents and testing activity in enzyme assays (e.g., fluorescence-based kinase profiling) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Q. What experimental strategies resolve contradictory data on the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Perform controlled stability studies:

- pH-Dependent Solubility : Use a shake-flask method with HPLC quantification at pH 2–12.

- Degradation Kinetics : Monitor via UV-Vis spectroscopy under accelerated conditions (40–60°C). Conflicting results may arise from impurities; thus, High-Resolution Mass Spectrometry (HRMS) is critical for identifying degradation products .

Q. How does the chlorine substituent influence the electronic properties and reactivity of this compound compared to its non-chlorinated analogs?